molecular formula C18H13ClO4 B4219073 4,7-dimethyl-2-oxo-2H-chromen-5-yl 4-chlorobenzoate

4,7-dimethyl-2-oxo-2H-chromen-5-yl 4-chlorobenzoate

Cat. No.: B4219073
M. Wt: 328.7 g/mol
InChI Key: CRONBVCCTJUSSH-UHFFFAOYSA-N
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Description

4,7-dimethyl-2-oxo-2H-chromen-5-yl 4-chlorobenzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromenone core with methyl substitutions at positions 4 and 7, and an ester linkage to a 4-chlorobenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethyl-2-oxo-2H-chromen-5-yl 4-chlorobenzoate typically involves the O-acylation reaction of 7-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-chlorobenzoyl chloride. The reaction is carried out in dichloromethane using a slight excess of triethylamine at room temperature (20°C) for one hour. The product is then purified and characterized using various spectroscopic techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification processes to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4,7-dimethyl-2-oxo-2H-chromen-5-yl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized under specific conditions to form quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone core.

    Substitution: The ester linkage and the aromatic rings can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydroxide or various halogenating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or other reduced forms of the chromenone core.

Scientific Research Applications

4,7-dimethyl-2-oxo-2H-chromen-5-yl 4-chlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-dimethyl-2-oxo-2H-chromen-5-yl 4-chlorobenzoate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-4-methylcoumarin: Another coumarin derivative with similar biological activities.

    4-methylumbelliferone: Known for its use in biochemical assays and as a fluorescent probe.

    Warfarin: A well-known anticoagulant that is also a coumarin derivative.

Uniqueness

4,7-dimethyl-2-oxo-2H-chromen-5-yl 4-chlorobenzoate is unique due to its specific substitutions and ester linkage, which confer distinct chemical and biological properties. Its combination of a chromenone core with a 4-chlorobenzoate moiety makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and fluorescent probes.

Properties

IUPAC Name

(4,7-dimethyl-2-oxochromen-5-yl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO4/c1-10-7-14-17(11(2)9-16(20)22-14)15(8-10)23-18(21)12-3-5-13(19)6-4-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRONBVCCTJUSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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